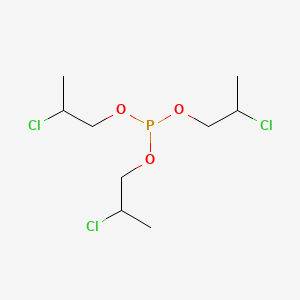

Tris(2-chloropropyl) phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6145-74-0 |

|---|---|

Molecular Formula |

C9H18Cl3O3P |

Molecular Weight |

311.6 g/mol |

IUPAC Name |

tris(2-chloropropyl) phosphite |

InChI |

InChI=1S/C9H18Cl3O3P/c1-7(10)4-13-16(14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZLOPAJAMUJNFFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(OCC(C)Cl)OCC(C)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Tris 2 Chloropropyl Phosphite Across Matrices

Terrestrial Compartment Studies

Detection in Soil and Sediment Matrices

No published studies were identified that reported the detection or quantification of Tris(2-chloropropyl) phosphite (B83602) in either soil or sediment matrices. Environmental monitoring programs and research projects have extensively documented the presence of other organophosphorus compounds, particularly phosphate (B84403) esters like Tris(2-chloroethyl) phosphate (TCEP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in these compartments. frontiersin.orgnih.govwho.intacs.org However, specific data for Tris(2-chloropropyl) phosphite is absent from the current body of scientific literature.

Occurrence in Indoor and Household Dust

Similarly, searches for the occurrence of this compound in indoor and household dust did not yield any specific detection data. While indoor dust is a well-documented reservoir for a variety of organophosphate flame retardants, including chlorinated and non-chlorinated phosphate esters, no studies have reported the presence of this compound. nih.govmdpi.comnih.govresearchgate.net

Environmental Fate and Transport Mechanisms of Tris 2 Chloropropyl Phosphite

Identification and Elucidation of Transformation Products

Analysis of Dechlorination and Dealkylation Products

For TCPP, degradation can proceed through hydrolysis and oxidation. nih.govnih.gov Hydroxylation induced by OH radicals is a primary degradation pathway. nih.gov Studies on the biodegradation of TCPP have identified the transformation into diester and monoester products through the hydrolysis of the phosphoester bond. nih.gov For a similar compound, Tris(2-chloroethyl) phosphate (B84403) (TCEP), degradation primarily occurs via the hydrolysis of the phosphoester bond, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.org Further degradation can involve hydrolytic dechlorination and oxidation pathways. acs.org

While direct evidence for Tris(2-chloropropyl) phosphite (B83602) is lacking, it is plausible that it would undergo similar degradation processes, including hydrolysis of the ester bonds and potential dechlorination, leading to a series of chlorinated and non-chlorinated alkyl phosphites and eventually to inorganic phosphate.

Quantification of Inorganic Byproducts (e.g., Chloride, Phosphate Ions)

Specific quantitative data on the formation of inorganic byproducts such as chloride and phosphate ions from the environmental degradation of Tris(2-chloropropyl) phosphite is not documented in existing research.

However, studies on the degradation of TCPP using advanced oxidation processes (UV/H2O2) have demonstrated the release of these inorganic ions. In one such study, approximately 96% of the chlorine and 50% of the phosphorus from TCPP were recovered as chloride (Cl-) and phosphate (PO43-) ions, respectively, after 12 hours of reaction. nih.gov This indicates that under certain conditions, the parent compound can be mineralized, breaking down into its inorganic constituents. nih.gov Similarly, photocatalytic degradation of TCPP also results in the release of Cl⁻ and PO₄³⁻ ions. researchgate.net

These findings for TCPP suggest that if this compound degrades in the environment, a similar release and accumulation of chloride and phosphate ions would be an expected outcome, contributing to the local ion concentrations in soil and water.

Environmental Transport and Partitioning Behavior

The environmental transport and partitioning behavior of a chemical dictates its distribution in the air, water, soil, and biota.

Potential for Long-Range Atmospheric Transport

There is evidence to suggest that organophosphate esters, as a class, have the potential for long-range atmospheric transport. aaqr.orgnih.gov They have been detected in remote locations such as the Arctic, Antarctica, and high mountains, far from their primary sources, which points to their persistence and ability to travel long distances in the atmosphere. aaqr.orgnih.gov

Specifically for the analogue TCPP, it is recognized as a significant atmospheric pollutant with the potential for long-range atmospheric transport. researchgate.net Organophosphate flame retardants are found partitioned between the gas and particulate phases in the atmosphere. aaqr.org While direct atmospheric modeling data for this compound is unavailable, its structural similarity to TCPP suggests it may also have the potential for atmospheric transport, though properties like vapor pressure and atmospheric lifetime would need to be determined for a conclusive assessment.

Sorption Dynamics on Environmental Media

The sorption of a chemical to soil and sediment influences its mobility and bioavailability. Data on the sorption dynamics of this compound on environmental media like soil and sediment are not available.

For the related compound TCEP, it has been detected in river water, seawater, and sediment, indicating its potential to partition between aqueous and solid phases in the environment. nih.gov Generally, the fate of organic compounds in soil is influenced by their tendency to bind to soil particles, which can limit their movement into groundwater.

Volatilization and Air-Surface Exchange Processes

Volatilization is a key process governing the transfer of a chemical from soil or water surfaces into the atmosphere. The potential for volatilization is related to a compound's Henry's Law constant and vapor pressure. documentsdelivered.com Specific data on the volatilization and air-surface exchange of this compound are not present in the scientific literature.

The analogue TCPP is described as having low volatility. oecd.orgcymitquimica.com This characteristic would limit its rate of volatilization from soil and water surfaces, suggesting it is more likely to remain in the compartment to which it is released.

Assessment of Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. There are no specific studies assessing the environmental persistence or half-life of this compound.

However, many organophosphate flame retardants are known for their persistence. nih.gov For example, the environmental half-life of TCPP is reported to exceed 60 days, and it is considered to be recalcitrant in water. nih.gov TCEP is also noted for its persistence in the environment. acs.org Given that TCPP is generally resistant to removal by traditional water treatment methods, this suggests a degree of stability in aquatic environments. nih.gov Without specific degradation studies, the persistence of this compound can only be inferred from the behavior of structurally similar organophosphate compounds.

Lack of Available Data for Advanced Analytical Methodologies for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific, published research on the advanced analytical methodologies for the chemical compound This compound (CAS No. 6145-74-0). Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

The requested topics, including optimized extraction methods, sample cleanup strategies, and specific chromatographic and mass spectrometric applications (GC-MS, LC-MS/MS, UPLC), require detailed research findings that are not present in the available body of scientific work for this specific phosphite compound.

It is important to distinguish Tris(2-chloropropyl) phosphite from its more widely studied and commercially significant analogue, Tris(chloropropyl) phosphate (TCPP). TCPP is a major organophosphate flame retardant, and a wealth of research exists on its detection and analysis in various environmental and biological matrices. This includes numerous studies detailing the exact analytical techniques requested in the outline.

In contrast, this compound appears to be a far less common compound, likely used as a chemical intermediate in synthesis or in niche applications. A US patent describes its preparation and notes its potential use as a lubricant additive, antioxidant, or flameproofing agent, but detailed analytical methods for its measurement in diverse samples are not described in peer-reviewed literature.

Therefore, the creation of a thorough and informative article as per the user's request is not feasible due to the absence of the necessary foundational research data for this compound. Any attempt to build the article by extrapolating from data on the phosphate analogue would be scientifically inaccurate and misleading.

Advanced Analytical Methodologies for Tris 2 Chloropropyl Phosphite Research

Specialized Detection and Structural Characterization Methods

Beyond standard chromatographic techniques, specialized methods are required to investigate specific aspects of Tris(2-chloropropyl) phosphite's behavior, such as the formation of transient species like volatile fragments and radicals, and for the definitive identification of its metabolites.

Molecular Beam Mass Spectrometry (MBMS) is a powerful technique for the analysis of volatile compounds and transient species generated during thermal decomposition. While specific studies applying MBMS directly to Tris(2-chloropropyl) phosphite (B83602) are not prominent in the literature, the principles of mass spectrometry are central to its analysis, typically through gas chromatography-mass spectrometry (GC-MS). nih.govcromlab-instruments.es GC-MS is widely used for the determination of organophosphorus compounds in various matrices. cromlab-instruments.es In a potential MBMS application, the technique would allow for the direct sampling of gases from a reaction or decomposition environment, providing insight into the formation of volatile fragments and intermediates that are key to understanding its breakdown mechanisms. Mass spectrometry, in general, has proven indispensable for identifying organophosphate protein adducts and metabolites. nih.gov

The degradation and metabolism of organophosphorus compounds can involve the formation of highly reactive radical species. Chemiluminescence and Laser-Induced Fluorescence (LIF) are two highly sensitive spectroscopic methods capable of detecting these transient species.

Laser-Induced Fluorescence (LIF) is a technique used for the analysis of organophosphorus compounds through the detection of their characteristic fragments. opticjourn.ru Research on organophosphate traces has demonstrated that a two-pulse laser fragmentation/LIF method can significantly increase the fluorescence intensity of phosphorus monoxide (PO) fragments. opticjourn.ru In this approach, an initial laser pulse fragments the parent molecule, and a second, delayed probing pulse excites the resulting PO fragments, causing them to fluoresce. opticjourn.ru This method's high sensitivity makes it a candidate for creating advanced systems to detect traces of organophosphates on surfaces. opticjourn.ru

Chemiluminescence is the emission of light as a result of a chemical reaction. This phenomenon is particularly useful for studying free-radical reactions. nih.govnih.gov The intrinsic chemiluminescence of many biological radical reactions is often low, necessitating the use of enhancers or activators to increase the light emission to detectable levels. nih.govnih.gov In the context of this compound, chemiluminescence detection could be employed to monitor the formation of reactive oxygen species or other radicals during its metabolic processing or induced degradation, providing insights into its mechanisms of action and transformation pathways. nih.gov The reaction of white phosphorus with oxygen, for example, produces a characteristic green glow known as chemiluminescence. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules, making it essential for confirming the identity of metabolites. nih.govresearchgate.net In the field of metabolomics, ¹H-NMR-based methods are used to investigate the toxic effects of organophosphorus compounds by analyzing changes in the profiles of endogenous metabolites in biological fluids like blood. nih.gov

A study on the related compound tris(2-chloroethyl) phosphate (B84403) (TCEP) demonstrated that exposure led to significant alterations in the levels of various metabolites in rat blood, indicating disturbances in energy metabolism. nih.gov Similarly, research on commercial Tris(chloropropyl) phosphate (TCPP) mixtures, where tris(1-chloro-2-propyl)phosphate (TCIPP) is the main isomer, led to the identification of a key metabolite, bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP), in the plasma of exposed rats and mice. researchgate.net The confirmation of such metabolite structures relies heavily on advanced NMR techniques, often in combination with mass spectrometry.

Table 1: Metabolites and Metabolic Changes Identified in Organophosphate Flame Retardant Studies Using NMR

| Parent Compound | Metabolite/Biomarker | Analytical Finding | Organism | Source(s) |

| Tris(1-chloro-2-propyl)phosphate (TCIPP) | Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) | Identified as a major metabolite in plasma; suggested as a more suitable biomarker of exposure than the parent compound. | Rats, Mice | researchgate.net |

| Tris(2-chloroethyl) phosphate (TCEP) | Lactate, Glycine, HDL, LDL, Phosphatidylcholine | Decreased levels observed in blood serum following exposure. | Rats | nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | N-acetylglycoprotein, Acetate, Alanine, Glucose, Lipids | Increased levels observed in blood serum following exposure. | Rats | nih.gov |

Method Validation, Quality Assurance, and Inter-laboratory Comparisons

To ensure that analytical data are accurate, reliable, and reproducible, rigorous method validation, quality assurance, and inter-laboratory comparisons are essential.

Method Validation involves documenting evidence that an analytical procedure is suitable for its intended purpose. europa.eu A fully validated method was developed to quantify the major TCPP isomer, tris(1-chloro-2-propyl)phosphate (TCIPP), in rat and mouse plasma using gas chromatography with flame photometric detection (GC-FPD). nih.govnih.gov The validation process assesses several key performance characteristics. europa.eunih.govnih.gov

Table 2: Validation Parameters for the Quantification of TCIPP in Female Rat Plasma by GC-FPD

| Performance Characteristic | Finding | Details | Source(s) |

| Linearity | r ≥ 0.99 | Assessed over a concentration range of 5–70 ng/mL. | nih.govnih.gov |

| Accuracy | ≤ ± –7.2% | Measured as inter-day relative error. | nih.govnih.gov |

| Precision | ≤ 27.5% | Measured as inter-batch relative standard deviation. | nih.govnih.gov |

| Limit of Quantitation (LOQ) | ~5 ng/mL | The lowest concentration that can be reliably quantified. | nih.govnih.gov |

| Limit of Detection (LOD) | ~0.9 ng/mL | The lowest concentration that can be reliably detected. | nih.govnih.gov |

| Applicability | Suitable for small samples | The method can be used on plasma samples as small as 50 μL. | nih.govnih.gov |

Quality Assurance (QA) encompasses all the planned and systematic activities to ensure that quality requirements for a product or service will be fulfilled. In analytical chemistry, this includes scrupulous cleaning of all glassware, using high-purity reagents and solvents to minimize interferences, and regularly analyzing laboratory reagent blanks. epa.gov For GC analysis of organophosphorus compounds, using deactivated liners and quartz wool can reduce the interaction of analytes with active sites in the injector port, leading to highly symmetrical peak shapes and excellent reproducibility. analysis.rs

Environmental Remediation and Mitigation Strategies for Tris 2 Chloropropyl Phosphite Contamination

Adsorption Technologies for Removal from Contaminated Media

Adsorption is a common environmental remediation technique where contaminants are removed from a medium (such as water or soil) by adhering to the surface of an adsorbent material.

Evaluation of Adsorbent Materials and Their Efficacy

There is a notable absence of published studies evaluating the efficacy of different adsorbent materials for the removal of Tris(2-chloropropyl) phosphite (B83602) from contaminated media. While extensive research exists on the adsorption of compounds like TCEP and TCPP using materials such as biochar, activated carbon, and various nanomaterials, this research does not extend to the phosphite analogue. scies.orgresearchgate.net Therefore, no data tables on the adsorption capacities or removal efficiencies of any adsorbent for Tris(2-chloropropyl) phosphite can be generated.

Mechanistic Studies of Adsorption Processes

Consistent with the lack of efficacy studies, there are no available mechanistic studies detailing the adsorption processes of this compound. Research into the adsorption mechanisms for other organophosphate esters often investigates factors like pore-filling, hydrophobic interactions, and Lewis acid-base interactions. researchgate.net However, without experimental data, it is not possible to determine the specific mechanisms that would govern the adsorption of this compound.

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms such as microbes, fungi, and plants to degrade or remove contaminants from the environment.

Efficacy of Microbial Degradation Systems and Bacterial Consortia

No specific research has been published on the efficacy of microbial degradation systems or bacterial consortia for the remediation of this compound. The scientific literature contains studies on the microbial degradation of TCPP and TCEP, identifying specific bacterial strains like Amycolatopsis sp. and Providencia rettgeri that can break down these phosphate (B84403) esters. nih.govresearchgate.netacs.org However, this body of work does not include this compound, and thus, no data on its microbial degradation rates or pathways are available.

Fungal Biotransformation Capabilities

Similarly, there is a lack of scientific literature investigating the fungal biotransformation capabilities for this compound. While fungi are known to be effective in degrading a wide range of persistent organic pollutants, their specific efficacy and mechanisms for transforming this compound have not been documented.

Assessment of Phytoremediation Potential

Phytoremediation is a remediation strategy that uses plants to remove, degrade, or contain environmental contaminants. There are no available studies that assess the phytoremediation potential for this compound. Research in this area for other organophosphate flame retardants is also limited, though some studies have begun to explore the uptake and effects of these compounds in plants. Without dedicated research, the potential for any plant species to remediate soil or water contaminated with this compound remains unknown.

Information regarding the environmental remediation and mitigation of this compound contamination through specified advanced oxidation processes is not available in the reviewed scientific literature.

Extensive searches for research data on the application of Advanced Oxidation Processes (AOPs) for the environmental remediation of water contaminated with this compound (TCPPi) did not yield specific studies that would allow for a detailed and scientifically accurate article based on the requested outline. The existing body of scientific literature focuses on the transformation of TCPPi into its phosphate counterpart, Tris(2-chloropropyl) phosphate (TCPP), particularly in atmospheric conditions through reactions with ozone or photo-transformation. researchgate.net However, there is a notable absence of research dedicated to the development, optimization, and evaluation of the following water treatment technologies specifically for TCPPi:

UV-Based Oxidation Systems (e.g., UV/H₂O₂): While the UV/H₂O₂ process is a well-established AOP for the degradation of various organic contaminants, including some organophosphate esters, no studies were found that specifically investigate its efficacy and reaction kinetics for the degradation of this compound.

Photocatalytic Degradation: Research on photocatalysis for water treatment is extensive. However, the literature search did not uncover any studies that focus on the use of novel or existing catalysts for the photocatalytic degradation of this compound.

Peroxide and Persulfate Activation Systems: The activation of peroxide and persulfate to generate powerful radicals for in-situ chemical oxidation is a common remediation strategy. Despite this, there is no available research detailing the application of these systems for the remediation of water contaminated with this compound.

Integrated Remediation Technologies: Consequently, with no data on the individual AOPs for TCPPi, there is also no information on the development and evaluation of integrated remediation technologies that might combine these or other processes for the treatment of this specific compound.

The scientific community has yet to publish research focused on the active remediation of this compound in aqueous environments using the advanced oxidation processes specified. Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested in the article outline.

Identified Knowledge Gaps and Future Research Directions in Tris 2 Chloropropyl Phosphite Studies

Advancements in Analytical Sensitivity, Selectivity, and Throughput

The accurate quantification of Tris(2-chloropropyl) phosphite (B83602) (TCPP) in various environmental matrices is fundamental to understanding its fate and exposure risks. Currently, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying the isomers of TCPP. nih.gov A study on technical TCPP mixtures and environmental samples from Toronto, Canada, utilized full-scan GC-MS to identify four main isomers: tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP1), bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCPP2), bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCPP3), and tris(2-chloropropyl) phosphate (TCPP4). nih.gov The same study also employed gas chromatography with a flame ionization detector (FID) to determine the relative abundances of these isomers in commercial standards. nih.gov

However, there is a pressing need to develop and validate more advanced, high-throughput analytical methods. Techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with a charged aerosol detector (CAD) have shown promise for the high-throughput analysis of related compounds and could be adapted for TCPP. nih.gov The development of such methods would be instrumental in processing large numbers of samples efficiently, which is crucial for large-scale monitoring programs and for gaining a more comprehensive understanding of the global distribution of TCPP isomers. Furthermore, enhancing the sensitivity and selectivity of these methods will enable the detection of TCPP at trace levels and in complex matrices, providing more accurate exposure assessments.

Comprehensive Elucidation of Environmental Transformation Pathways and Products

The environmental persistence and fate of TCPP are dictated by its transformation through various biotic and abiotic processes. Research has begun to shed light on some of these pathways, but a complete picture is far from established.

Biodegradation: Studies have shown that TCPP can be degraded by microorganisms. For instance, electrochemical oxidation has been investigated as a method to break down TCPP, with research identifying several degradation intermediates formed through oxidation, dichlorination, and hydrolysis reactions. bohrium.com

Photocatalytic Degradation: Advanced oxidation processes (AOPs) have demonstrated potential for TCPP removal. However, many studies in this area have focused on the related compound Tris(2-chloroethyl) phosphate (TCEP). researchgate.netwpi.edu The applicability and specific transformation products for TCPP under various AOPs require more dedicated investigation.

A significant knowledge gap remains concerning the abiotic degradation of TCPP, particularly through hydrolysis under different environmental pH conditions. Understanding the rates and products of hydrolysis is crucial for predicting the persistence of TCPP in aquatic environments. A comprehensive inventory of all potential transformation products from both biotic and abiotic pathways is necessary for a thorough risk assessment, as these products may have their own toxicological profiles.

Refinement and Validation of Environmental Transport and Fate Models

Predictive models are essential tools for understanding the long-range transport and environmental distribution of contaminants like TCPP. However, there is a notable lack of environmental transport and fate models that have been specifically developed, refined, and validated for this compound.

Existing multimedia fate and exposure models, such as CalTOX and the uniform system for evaluation of substances adapted for life-cycle assessment (USES-LCA), have been compared for a range of substances, highlighting that model choice can significantly influence predicted intake fractions. nih.gov The development of nested multimedia fate and transport models, like the Nested Exposure Model (NEM), offers a promising approach for achieving high spatial resolution in target regions while maintaining a global scale. rsc.org

To accurately predict the environmental behavior of TCPP, it is imperative to develop and validate such models using robust experimental data on its physicochemical properties and transformation kinetics. This includes data on its various isomers, which may exhibit different transport and fate characteristics. nih.gov The U.S. Environmental Protection Agency (EPA) utilizes a variety of mathematical models to describe the multimedia transport and fate of pollutants, and the application and validation of these models for TCPP is a critical research need. epa.gov

Development of Novel and Sustainable Remediation Technologies

The widespread contamination of soil and water with TCPP necessitates the development of effective and environmentally friendly remediation strategies. Current research has explored several promising avenues.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading persistent organic pollutants. ttu.ee Studies on the electrochemical oxidation of TCPP have demonstrated its efficient degradation and a reduction in the toxicity of its intermediate products. bohrium.com Other AOPs, such as those involving UV-activated peroxymonosulfate, have been effective for related compounds like TCEP and warrant investigation for TCPP. nih.gov

While AOPs show promise, further research is needed to optimize these technologies for TCPP remediation in real-world scenarios, considering factors such as cost-effectiveness and the potential formation of harmful byproducts. Exploring other innovative and sustainable approaches, such as bioremediation using specific microbial consortia or phytoremediation with hyperaccumulating plant species, could offer more environmentally benign and cost-effective solutions for TCPP-contaminated sites.

Global Monitoring Initiatives and Data Harmonization for Environmental Concentrations

Assessing the global extent of TCPP contamination requires coordinated international monitoring efforts and the harmonization of analytical data. Currently, there is a lack of specific global monitoring programs dedicated to TCPP. While organizations like the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) have programs for monitoring persistent organic pollutants (POPs), the inclusion and specific focus on TCPP need to be enhanced. who.int

The U.S. EPA has also identified TCEP as a chemical with significant health and environmental risks, which may lead to increased monitoring and regulatory actions that could extend to other related compounds like TCPP. useforesight.iofrontiersin.org For effective global assessment, establishing standardized analytical protocols and conducting inter-laboratory comparison studies are crucial to ensure the comparability and reliability of monitoring data from different regions. europa.eu Such harmonized data would be invaluable for understanding the global distribution, long-range transport, and temporal trends of TCPP, ultimately informing international policies and risk management strategies.

Q & A

Q. What are the primary isomers of TCPP in technical mixtures, and how are they analytically distinguished?

TCPP is a mixture of four isomers, dominated by tris(1-chloro-2-propyl) phosphate (TCPP-1, ~66%), followed by bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCPP-2), bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate (TCPP-3), and tris(2-chloropropyl) phosphate (TCPP-4) . Separation and quantification require non-polar gas chromatography (GC) columns (e.g., DB-5) coupled with full-scan mass spectrometry (GC-MS) to resolve retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) further confirms structural differences in purified fractions .

Q. What methodological considerations are critical for detecting TCPP in environmental samples?

Sample preparation involves solid-phase extraction (SPE) for water matrices or solvent extraction for sediments, followed by GC-MS analysis. Isomer-specific quantification requires calibration with certified standards due to co-elution risks. Reporting should specify isomer ratios, as environmental persistence varies (e.g., TCPP-1 degrades faster in aerobic conditions) .

Q. How do physicochemical properties (e.g., logKow, solubility) influence TCPP’s environmental distribution?

TCPP’s moderate hydrophobicity (logKow ~2.59) and high water solubility (~1.6 g/L) favor its presence in aquatic systems, while vapor pressure (0.75 mmHg) limits atmospheric dispersal. Soil adsorption coefficients (logKoc ~2.21) suggest moderate mobility, necessitating multi-media monitoring in risk assessments .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data across studies?

Discrepancies often arise from isomer variability, exposure duration, and model systems. For example, Caenorhabditis elegans studies show TCPP-induced dopaminergic degeneration at 10–100 mg/L , while cell-based assays may underestimate effects due to metabolic differences. Harmonizing protocols (e.g., OECD guidelines) and reporting isomer-specific data improve cross-study comparability .

Q. What experimental designs are optimal for evaluating TCPP’s neurotoxicity in model organisms?

Use transgenic C. elegans strains (e.g., UA57 dat-1::GFP) to visualize dopaminergic neuron degradation. Pair locomotor assays (thrashing frequency) with biochemical endpoints (acetylcholinesterase inhibition). Include positive controls (e.g., 6-OHDA for neurodegeneration) and validate via LC-MS quantification of TCPP isomers in exposure media .

Q. How do isomer-specific degradation pathways impact environmental risk assessments?

TCPP-1 undergoes faster hydrolysis than TCPP-4 in alkaline conditions, but TCPP-4 persists in anaerobic sediments. Advanced studies should employ isomer-spiked microcosms with LC-MS/MS monitoring to quantify half-lives and transformation products (e.g., chlorinated acids). Meta-analyses of field data (e.g., wastewater sludge) reveal region-specific isomer profiles .

Q. What strategies improve biodegradation study reproducibility for TCPP?

Use defined microbial consortia (e.g., Phanerochaete chrysosporium for fungal degradation) under controlled redox conditions. Validate via stable isotope tracing (¹³C-TCPP) and non-target screening (QTOF-MS) to identify cleavage products. Report degradation kinetics relative to abiotic controls .

Key Recommendations

- Prioritize isomer-specific analyses in environmental and toxicological studies to resolve conflicting data.

- Leverage multi-omics approaches (e.g., metabolomics in C. elegans) to elucidate mechanisms beyond traditional endpoints.

- Consult EPA and ECHA systematic reviews for quality criteria when designing regulatory-compliant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.